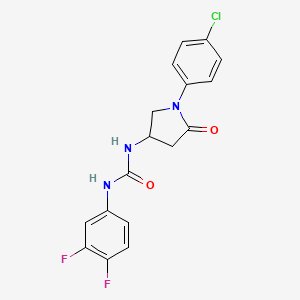

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-difluorophenyl)urea

Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-difluorophenyl)urea is a synthetic urea derivative featuring a pyrrolidinone core substituted with a 4-chlorophenyl group and a urea-linked 3,4-difluorophenyl moiety.

Properties

IUPAC Name |

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(3,4-difluorophenyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClF2N3O2/c18-10-1-4-13(5-2-10)23-9-12(8-16(23)24)22-17(25)21-11-3-6-14(19)15(20)7-11/h1-7,12H,8-9H2,(H2,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCPFBJZPUHPUKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)NC(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClF2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-difluorophenyl)urea is a synthetic compound that exhibits significant potential in various biological applications. Its unique structural features, including a pyrrolidinone ring and a urea functional group, contribute to its diverse biological activities. This article provides an overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-difluorophenyl)urea is CHClFNO, with a molecular weight of approximately 347.8 g/mol. The compound features:

- Pyrrolidinone ring : Contributes to its chemical reactivity and interaction with biological targets.

- Urea group : Enhances hydrogen bonding capabilities, facilitating interactions with enzymes and receptors.

- Aromatic substituents : The presence of 4-chlorophenyl and 3,4-difluorophenyl groups increases lipophilicity and potential for receptor binding.

Biological Activity Overview

Research indicates that this compound exhibits a variety of biological activities:

Antimicrobial Activity

Preliminary studies have shown that derivatives of similar structures possess moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis . The compound's structural analogs have demonstrated effectiveness in inhibiting bacterial growth, suggesting potential applications in treating bacterial infections.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit key enzymes:

- Acetylcholinesterase (AChE) : Inhibitors of AChE are crucial in treating neurodegenerative diseases such as Alzheimer's. Compounds structurally related to 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-difluorophenyl)urea have shown promising AChE inhibitory activities with IC50 values ranging from 0.63 µM to 6.28 µM .

- Urease : Urease inhibitors are significant in managing urinary tract infections. Similar compounds have exhibited strong inhibitory activity against urease, indicating the potential for this compound to serve as a therapeutic agent .

Data Table: Biological Activities

| Activity | Target | IC50 Value (µM) | Reference |

|---|---|---|---|

| Antibacterial | Salmonella typhi | Moderate | |

| Antibacterial | Bacillus subtilis | Strong | |

| AChE Inhibition | N/A | 0.63 - 6.28 | |

| Urease Inhibition | N/A | Strong |

Case Studies

Several studies have explored the pharmacological potential of compounds related to 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-difluorophenyl)urea:

- Synthesis and Evaluation : A study synthesized various derivatives and assessed their biological activities through docking studies and enzyme inhibition assays. The results indicated that modifications in the aromatic substituents significantly influenced the compounds' binding affinities and inhibitory potencies against AChE and urease .

- Pharmacokinetic Studies : Research on similar compounds has highlighted their favorable pharmacokinetic profiles, suggesting good absorption rates and bioavailability. This is crucial for the development of effective therapeutic agents targeting neurological disorders .

Scientific Research Applications

Biological Evaluation

Recent studies have demonstrated the compound's antiproliferative effects against various cancer cell lines. Notably, it has shown significant activity against A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines. The IC50 values indicate its potency relative to established anticancer agents.

Table 1: Antiproliferative Activity of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-difluorophenyl)urea

| Cell Line | IC50 (μM) | Comparison Agent | IC50 (μM) |

|---|---|---|---|

| A549 | 2.39 ± 0.10 | Sorafenib | 2.12 ± 0.18 |

| HCT-116 | 3.90 ± 0.33 | Sorafenib | 2.25 ± 0.71 |

| PC-3 | Not reported | N/A | N/A |

Structure–Activity Relationships (SAR)

Research into the structure–activity relationships has identified critical substituents that influence the biological activity of the compound. For instance, the presence of difluorophenyl groups has been associated with improved potency against cancer cell lines.

Case Studies

- Anticancer Research : A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of similar diaryl urea derivatives, demonstrating their potential as BRAF inhibitors—a critical target in various cancers . The findings suggest that modifications to the urea structure can significantly enhance anticancer activity.

- Pharmacological Insights : Another investigation focused on a series of pyrrolidine derivatives, revealing that compounds with similar structural frameworks exhibited promising antiproliferative effects across multiple cancer types . This underscores the relevance of structural optimization in drug design.

Comparison with Similar Compounds

Key Compounds for Comparison :

1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea (CAS 954697-35-9)

- Substituents : 2,4-Dimethoxyphenyl (electron-donating groups).

- Molecular Formula : C₂₀H₂₂ClN₃O₄.

- Molecular Weight : 403.9 g/mol.

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2,5-difluorophenyl)urea (CAS 894029-74-4) Substituents: 2,5-Difluorophenyl (electron-withdrawing groups). Molecular Formula: Not explicitly provided, but estimated as C₁₇H₁₃ClF₂N₃O₂ (MW ~ 377.8 g/mol).

Hypothetical Target Compound : 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-difluorophenyl)urea

- Substituents : 3,4-Difluorophenyl (electron-withdrawing groups).

- Expected Molecular Formula : C₁₇H₁₃ClF₂N₃O₂ (MW ~ 377.8 g/mol).

Comparative Analysis :

Structural and Functional Implications

Electron-Donating vs. Withdrawing Groups :

- The 2,4-dimethoxyphenyl derivative () may exhibit improved solubility and altered pharmacokinetics due to methoxy groups, which enhance hydrogen bonding .

- Fluorinated analogs ( and target compound) likely prioritize lipophilicity and metabolic stability, with fluorine atoms influencing electronegativity and steric hindrance .

Substituent Position :

Insights from Halogen-Substituted Compounds ()

While focuses on halogenated propenones (e.g., (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-on), the data suggest that chlorine and bromine substituents significantly influence cytotoxicity, likely through enhanced electrophilicity and membrane penetration . By analogy, the 4-chlorophenyl group in the target compound and its analogs may similarly contribute to bioactivity by modulating electron density and binding affinity.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-difluorophenyl)urea, and how can purity be maximized?

Methodological Answer: The synthesis typically involves multi-step organic reactions:

Pyrrolidinone Ring Formation : React 4-chloroaniline with γ-butyrolactam derivatives under basic conditions (e.g., KOH/EtOH) to form the 5-oxopyrrolidin-3-yl scaffold .

Urea Linkage : Introduce the 3,4-difluorophenyl isocyanate to the pyrrolidinone intermediate in anhydrous dichloromethane (DCM) with catalytic triethylamine (TEA) at 0–5°C to prevent side reactions .

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization in ethanol to achieve >95% purity .

Q. Which analytical techniques are critical for characterizing this compound and resolving structural ambiguities?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Confirm substituent positions on aromatic rings (e.g., 4-chlorophenyl vs. 3,4-difluorophenyl) via coupling patterns and chemical shifts (e.g., ⁴J coupling for para-substituted chlorophenyl ).

- ¹⁹F NMR : Resolve overlapping signals from 3,4-difluorophenyl groups using δ values (e.g., -112 to -118 ppm for meta/para-F) .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₁₇H₁₃ClF₂N₃O₂) with <2 ppm error .

- X-ray Crystallography : Resolve stereochemical uncertainties in the pyrrolidinone ring (e.g., chair vs. boat conformation) .

Q. How can researchers design initial biological activity screens for this compound?

Methodological Answer:

- Enzyme Inhibition Assays :

- Use fluorescence-based assays (e.g., kinase or protease targets) with ATP/NADH-coupled detection to measure IC₅₀ values .

- Example: Test against PIM1 kinase (linked to cancer) at 0.1–100 µM concentrations .

- Cytotoxicity Screening :

- Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .

- Receptor Binding Studies :

- Radioligand displacement assays (e.g., for GPCRs) using ³H-labeled antagonists .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact bioactivity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Replace 4-chlorophenyl with 4-fluorophenyl to assess halogen effects on lipophilicity (logP) and target binding .

- Compare IC₅₀ values against analogs (e.g., 3,4-dichlorophenyl vs. 3,4-difluorophenyl) to identify electronic vs. steric contributions .

- Computational Modeling :

- Use molecular docking (AutoDock Vina) to predict binding poses in kinase active sites (e.g., PDB: 2O3P) .

Q. What in vivo models are suitable for evaluating pharmacokinetics and toxicity?

Methodological Answer:

- Pharmacokinetics :

- Administer 10 mg/kg (IV/oral) in Sprague-Dawley rats. Collect plasma samples at 0.5, 1, 2, 4, 8, 24h. Analyze via LC-MS/MS to determine t₁/₂, Cmax, and bioavailability .

- Toxicity :

- Acute toxicity: 14-day OECD 423 study in mice (dose range: 50–500 mg/kg) .

- Genotoxicity: Ames test (TA98 strain) with/without metabolic activation .

Q. How can researchers resolve contradictions in reported biological data (e.g., divergent IC₅₀ values)?

Methodological Answer:

- Experimental Replication :

- Standardize assay conditions (e.g., ATP concentration in kinase assays) to minimize variability .

- Meta-Analysis :

- Compare datasets using ANOVA to identify outliers (e.g., p < 0.05 significance threshold) .

- Proteomic Profiling :

- Use phosphoproteomics (LC-MS/MS) to confirm on-target vs. off-target effects in cell lysates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.